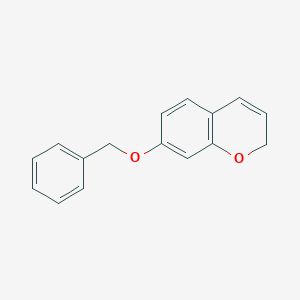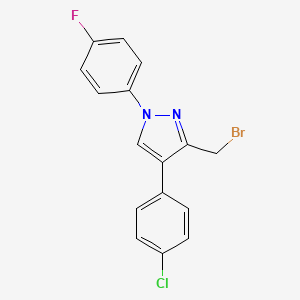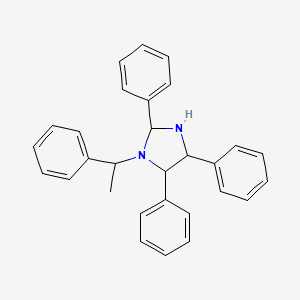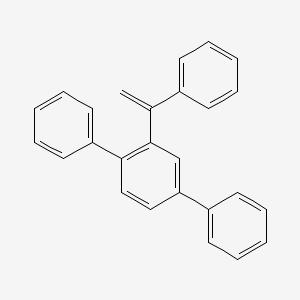![molecular formula C18H15NO2 B14430905 Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- CAS No. 78174-01-3](/img/structure/B14430905.png)
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a naphthalenylimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- typically involves the condensation of 2-methoxy-4-formylphenol with 1-naphthylamine under acidic conditions. The reaction proceeds through the formation of an imine linkage between the aldehyde group of 2-methoxy-4-formylphenol and the amine group of 1-naphthylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives.
科学研究应用
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine linkage can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Phenol, 2-methoxy-4-(methoxymethyl)-
- Phenol, 2-methoxy-4-(1-propenyl)-
- Phenol, 2-methoxy-4-(1-propenyl)-, acetate
Uniqueness
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is unique due to the presence of the naphthalenylimino group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
78174-01-3 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
2-methoxy-4-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-11-13(9-10-17(18)20)12-19-16-8-4-6-14-5-2-3-7-15(14)16/h2-12,20H,1H3 |
InChI 键 |
DHCRFPBITJRXEK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

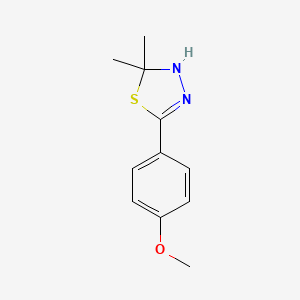
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
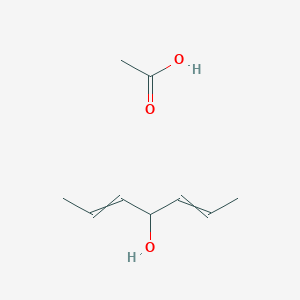
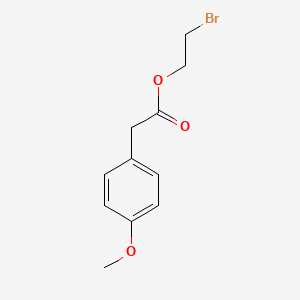
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
